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molecular formula C7H5Cl3 B1361784 1-Chloro-2-(dichloromethyl)benzene CAS No. 88-66-4

1-Chloro-2-(dichloromethyl)benzene

Cat. No. B1361784
M. Wt: 195.5 g/mol
InChI Key: BXSVYGKOUULJCL-UHFFFAOYSA-N
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Patent
US05347054

Procedure details

195.3 g (1.0 mol) of 2-chlorobenza1 chloride are initially charged at 120° C. At this temperature 20 ml (21.8 g, 1.09 mol of water) of a 10% strength aqueous zinc chloride solution are metered in over a period of 5 hours. The mixture is stirred for a further 30 minutes at 120° C. After cooling to room temperature the reaction mixture is extracted with 1×10 ml and 2×5 ml of water. The organic phase is subsequently free of chloride and is worked up by distillation. 136.0 g (97% of theoretical) of 2-chlorobenzaldehyde (b.p.: 90° C./16 torr) with a purity of >99.9% are obtained. The combined aqueous phases (20 ml, 22.0 g) are used in Example 2 as catalyst solution.
Quantity
195.3 g
Type
reactant
Reaction Step One
Name
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[CH:4](Cl)Cl.[OH2:11]>[Cl-].[Zn+2].[Cl-]>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[CH:4]=[O:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
195.3 g
Type
reactant
Smiles
ClC1=C(C(Cl)Cl)C=CC=C1
Step Two
Name
Quantity
21.8 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for a further 30 minutes at 120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are metered in over a period of 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
is extracted with 1×10 ml and 2×5 ml of water
DISTILLATION
Type
DISTILLATION
Details
is worked up by distillation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 136 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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